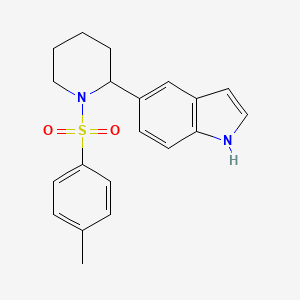
5-(1-Tosylpiperidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Tosylpiperidin-2-yl)-1H-indole is a compound that belongs to the class of heterocyclic compounds It consists of an indole ring fused with a piperidine ring that is substituted with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpiperidin-2-yl)-1H-indole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Indole Formation: The indole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Catalysts and automated processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Tosylpiperidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or piperidine rings.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Compounds with new functional groups replacing the tosyl group.
Scientific Research Applications
5-(1-Tosylpiperidin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(1-Tosylpiperidin-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1-Tosylpiperidin-2-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
5-(1-Tosylpiperidin-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole ring.
5-(1-Tosylpiperidin-2-yl)-1H-quinoline: Features a quinoline ring in place of the indole ring.
Uniqueness
5-(1-Tosylpiperidin-2-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which can confer distinct chemical and biological properties. The presence of the tosyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-indole |
InChI |
InChI=1S/C20H22N2O2S/c1-15-5-8-18(9-6-15)25(23,24)22-13-3-2-4-20(22)17-7-10-19-16(14-17)11-12-21-19/h5-12,14,20-21H,2-4,13H2,1H3 |
InChI Key |
HCKRGJQYJPKUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















